![molecular formula C30H56N2O6 B15165290 2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name) CAS No. 198022-55-8](/img/structure/B15165290.png)
2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid is a complex organic compound with the molecular formula C30H60N2O4 This compound is characterized by its unique structure, which includes two dodecanoyl groups attached to an ethane-1,2-diylbis(dodecanoylazanediyl) backbone, and two acetic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid typically involves the reaction of ethylenediamine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions generally include:
Temperature: The reaction is carried out at room temperature to 60°C.
Solvent: Anhydrous methanol or dichloromethane is commonly used as the solvent.
Catalyst: Triethylamine acts as a catalyst and base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[Ethane-1,2-diylbis(sulfanediyl)]bis(pyridine N-oxide): Similar in structure but contains sulfur atoms instead of dodecanoyl groups.
2,2’-[Ethane-1,2-diylbis(oxy)]bisethyl dinitrate: Contains nitrate groups instead of acetic acid groups.
Uniqueness
2,2’-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid is unique due to its combination of long alkyl chains and acetic acid groups, which impart distinct physicochemical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
198022-55-8 |
|---|---|
Molekularformel |
C30H56N2O6 |
Molekulargewicht |
540.8 g/mol |
IUPAC-Name |
2-[2-[carboxymethyl(dodecanoyl)amino]ethyl-dodecanoylamino]acetic acid |
InChI |
InChI=1S/C30H56N2O6/c1-3-5-7-9-11-13-15-17-19-21-27(33)31(25-29(35)36)23-24-32(26-30(37)38)28(34)22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,35,36)(H,37,38) |
InChI-Schlüssel |
ISXISYKQQSYYHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)C(=O)CCCCCCCCCCC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
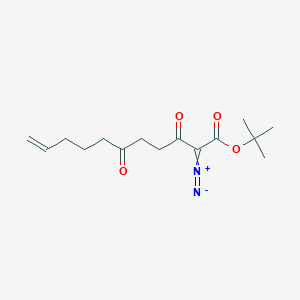
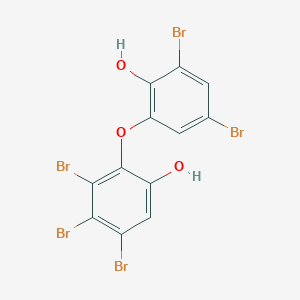
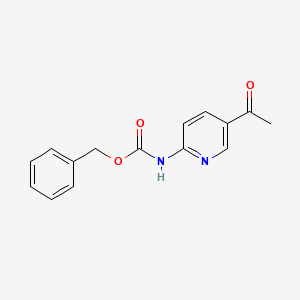

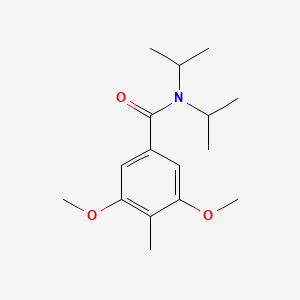

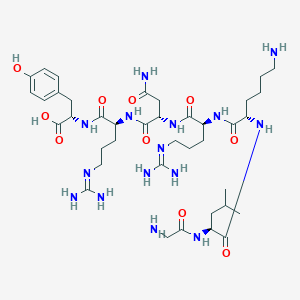
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)




